The Mechanistic and Synthetic Profiling of Bis(5-bromo-2-thienyl)methanone (CAS 855605-64-0)
The Mechanistic and Synthetic Profiling of Bis(5-bromo-2-thienyl)methanone (CAS 855605-64-0)
Executive Summary
As organic electronics evolve toward higher power conversion efficiencies and faster charge carrier mobilities, the rational design of Donor-Acceptor (D-A) conjugated polymers has become paramount. Bis(5-bromo-2-thienyl)methanone (CAS 855605-64-0) —also known as bis(5-bromothiophen-2-yl)methanone—serves as a critical electron-deficient (acceptor) building block in this domain[1].
By bridging two brominated thiophene rings with a strongly electron-withdrawing carbonyl (ketone) group, this molecule provides an ideal structural foundation for synthesizing low-bandgap polymers. This technical guide provides researchers and drug/materials development professionals with an in-depth analysis of its physicochemical properties, its mechanistic role in optoelectronics, and field-proven synthetic methodologies for its utilization.
Physicochemical & Structural Profiling
To effectively integrate CAS 855605-64-0 into polymerization workflows, one must first understand its baseline properties. The 5,5'-dibromo substitution pattern provides highly reactive sites for palladium-catalyzed cross-coupling, while the central ketone dictates the electronic landscape of the molecule [2].
| Property | Specification | Mechanistic Implication |
| CAS Number | 855605-64-0 | Standard identifier for procurement and safety tracking. |
| Chemical Formula | C9H4Br2OS2 | Indicates high heteroatom density, promoting intermolecular interactions. |
| Molecular Weight | 352.07 g/mol | Critical for precise stoichiometric calculations in step-growth polymerization. |
| Appearance | Yellow to light brown solid | Coloration indicates extended π-conjugation even at the monomer stage. |
| Reactive Sites | 5,5'-dibromo positions | Optimized for oxidative addition in Stille, Suzuki, and Buchwald-Hartwig couplings. |
| Electronic Nature | Electron-deficient (Acceptor) | The carbonyl group pulls electron density, lowering the LUMO level. |
Mechanistic Role in Organic Electronics (D-A Systems)
As a Senior Application Scientist, I emphasize that selecting CAS 855605-64-0 is rarely arbitrary; it is a calculated choice driven by two primary mechanistic advantages:
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LUMO Level Modulation via the Carbonyl Bridge: In Donor-Acceptor (D-A) conjugated systems, the optical bandgap is dictated by the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor. The bridging ketone in bis(5-bromo-2-thienyl)methanone acts as a potent electron-withdrawing group (EWG). This significantly lowers the LUMO energy level, facilitating intramolecular charge transfer (ICT) and narrowing the bandgap, which is essential for harvesting near-infrared light in Organic Photovoltaics (OPVs) [2].
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Conformational Planarity: Unlike
-hybridized bridging atoms (such as the carbon in cyclopentadithiophene), the -hybridized carbonyl carbon locks the adjacent thiophene rings into a highly planar conformation. This planarity reduces the reorganization energy during charge transport and enhances stacking in the solid state, directly translating to higher charge carrier mobilities in Organic Field-Effect Transistors (OFETs).
Synthetic Workflows & Methodologies
The following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice to ensure reproducibility and scientific integrity.
Precursor Synthesis: Electrophilic Bromination
To synthesize CAS 855605-64-0 from di(2-thienyl)methanone, a precise electrophilic aromatic substitution (
Methodology:
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Preparation: Dissolve 1.0 equivalent of di(2-thienyl)methanone in a 1:1 mixture of anhydrous N,N-Dimethylformamide (DMF) and Chloroform (
). -
Temperature Control: Cool the reaction flask to 0 °C using an ice bath. Causality: Low temperatures prevent over-bromination and control the exothermic nature of the reaction.
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Reagent Addition: Slowly add 2.1 equivalents of N-Bromosuccinimide (NBS) in small portions. The reaction flask must be wrapped in aluminum foil. Causality: NBS can undergo homolytic cleavage under ambient light to form bromine radicals. Operating in the dark strictly enforces an electrophilic mechanism, directing the bromine to the electron-rich 5-position (para to the sulfur) rather than causing radical side reactions.
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Quenching & Extraction: After 12 hours of stirring at room temperature, quench with water and extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous
, and concentrate. -
Purification: Recrystallize from ethanol to yield the pure bis(5-bromo-2-thienyl)methanone.
Synthesis workflow of CAS 855605-64-0 via electrophilic bromination.
Polymerization: Stille Cross-Coupling for D-A Polymers
CAS 855605-64-0 is most frequently polymerized with electron-rich distannyl donors (e.g., Benzodithiophene-tin derivatives) via Stille coupling.
Methodology:
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Monomer Loading: In a Schlenk flask, combine equimolar amounts (1.0 eq) of CAS 855605-64-0 and the chosen distannyl donor monomer.
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Catalyst Selection: Add 2 mol%
and 8 mol% . Causality: is a sterically hindered ligand. In the cross-coupling of electron-deficient aryl bromides, reductive elimination is often the rate-determining step. The steric bulk of the ortho-methyl groups forces the palladium center to rapidly expel the polymer chain, accelerating C-C bond formation and preventing catalyst trapping. -
Degassing: Dissolve the mixture in anhydrous Toluene and subject it to three freeze-pump-thaw cycles to strictly remove oxygen. Causality: Oxygen rapidly degrades the Pd(0) active species into inactive Pd(II) oxides, halting step-growth polymerization.
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Reaction: Heat to 110 °C for 24 hours under an Argon atmosphere.
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End-Capping: Add an excess of 2-bromothiophene, followed 2 hours later by 2-(tributylstannyl)thiophene, to remove reactive end-groups and stabilize the polymer.
Catalytic cycle of Stille cross-coupling using CAS 855605-64-0.
Validation & Quality Control (Self-Validating System)
To ensure the integrity of the synthesized monomer and resulting polymers, the following self-validating checks must be integrated into the workflow:
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Monomer Validation (
NMR): The success of the bromination is confirmed by the disappearance of the multiplet signals corresponding to the 5-position protons of the thiophene ring. The final product should show two distinct doublets in the aromatic region (approx. 7.1 ppm and 7.5 ppm), confirming absolute regioselectivity. -
Polymer Validation (GPC & UV-Vis): Gel Permeation Chromatography (GPC) should confirm a Number Average Molecular Weight (
) > 20 kDa. A successful D-A incorporation of the ketone bridge is visually and spectroscopically validated by a significant bathochromic (red) shift in the UV-Vis absorption spectrum compared to the isolated monomers. -
Safety & Handling: As a halogenated thiophene, CAS 855605-64-0 is a skin and eye irritant. All handling must occur in a fume hood with nitrile gloves, adhering to standard safety data sheet (SDS) guidelines [3].
